molecular formula C27H23N7O B1684302 SGI-1027 CAS No. 1020149-73-8

SGI-1027

Cat. No.: B1684302
CAS No.: 1020149-73-8
M. Wt: 461.5 g/mol
InChI Key: QSYLKMKIVWJAAK-UHFFFAOYSA-N
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Description

SGI-1027 is a novel quinoline-based small-molecule inhibitor of DNA methyltransferase enzymes (DNMTs). It is known for its ability to inhibit DNMT activity and reactivate tumor suppressor genes, making it a promising compound in cancer research .

Biochemical Analysis

Biochemical Properties

SGI-1027 is a quinoline-based small molecule that inhibits the activity of DNMTs, including DNMT1, DNMT3A, and DNMT3B . It competes with S-adenosyl-L-methionine (SAM), the methyl donor, for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .

Cellular Effects

In various human cancer cell lines, this compound has been shown to cause selective degradation of DNMT1, leading to the reactivation of silenced tumor suppressor genes . This results in a significant dose-dependent decrease in cell viability . In addition, this compound has been shown to induce apoptosis in certain cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its direct interaction with DNMTs, effectively interfering with the pathogenic conformational change of DNA methylation . This inhibition is achieved by this compound competing with SAM for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .

Temporal Effects in Laboratory Settings

This compound has been shown to cause a significant dose-dependent decrease in cell viability over time . Moreover, it has been observed that the effects of this compound are relatively stable, with the compound maintaining its inhibitory effects on DNMTs over extended periods .

Metabolic Pathways

This compound acts by inhibiting DNMTs, key enzymes involved in the methylation of DNA . This process is a crucial part of the epigenetic regulation of gene expression. By inhibiting DNMTs, this compound disrupts this regulatory process, leading to changes in gene expression patterns .

Transport and Distribution

It is known that this compound is a lipophilic compound, suggesting that it may readily cross cell membranes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with DNMTs to inhibit DNA methylation .

Chemical Reactions Analysis

Types of Reactions

SGI-1027 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azacytidine (5-AZA)
  • 5-Aza-2’-deoxycytidine (DAC)
  • MC3353
  • RG-108

Uniqueness

SGI-1027 is unique due to its non-nucleoside structure and its ability to selectively inhibit DNMT1 without causing genome-wide hypomethylation or significant cytotoxicity. Compared to nucleoside analogs like 5-Azacytidine and 5-Aza-2’-deoxycytidine, this compound offers a more targeted approach with fewer off-target effects .

Properties

IUPAC Name

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLKMKIVWJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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